

(R)-1-Boc-3-fluoropyrrolidine physical properties

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Compound of Interest

Compound Name: (R)-1-Boc-3-fluoropyrrolidine

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An In-Depth Technical Guide to the Physical Properties of **(R)-1-Boc-3-fluoropyrrolidine**

Introduction

(R)-1-Boc-3-fluoropyrrolidine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a fluorinated pyrrolidine building block, it is incorporated into a wide array of bioactive molecules to enhance properties such as metabolic stability, binding affinity, and lipophilicity.^{[1][2]} The precise stereochemistry and the presence of the fluorine atom make it a valuable synthon for creating novel pharmaceutical candidates.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed overview of the core physical and chemical properties of **(R)-1-Boc-3-fluoropyrrolidine**, outlines rigorous experimental protocols for their characterization, and offers insights into the scientific principles behind these methodologies. The objective is to equip scientists with the foundational knowledge required for the effective handling, analysis, and application of this important chemical entity.

Compound Identification and Core Properties

Accurate identification is the cornerstone of any chemical analysis. The fundamental identifiers for **(R)-1-Boc-3-fluoropyrrolidine** are summarized below.

Identifier	Value
Chemical Name	(R)-1-Boc-3-fluoropyrrolidine
Synonym	tert-Butyl (R)-3-fluoropyrrolidine-1-carboxylate[3]
CAS Number	876617-25-3[4]
Molecular Formula	C ₉ H ₁₆ FNO ₂ [3]
Molecular Weight	189.23 g/mol [3]
SMILES	CC(C)(C)OC(=O)N1CCC1
InChI Key	SUECTKVSIDXQQE-SSDOTTWSA-N

The primary physical properties determine the compound's state and behavior under typical laboratory conditions.

Physical Property	Value	Source(s)
Physical Form	Liquid	
Boiling Point	230 °C	[5]
Density	1.08 g/cm ³	[5]
Refractive Index	n _{20/D} 1.442	
Flash Point	93 °C (200 °F)	[5]
Storage Temperature	2-8 °C	[4][5]

Spectroscopic Characterization

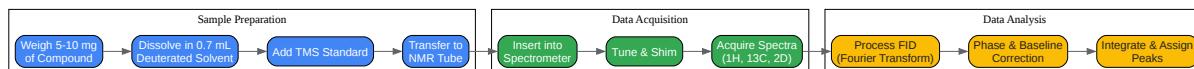
Spectroscopic analysis is indispensable for confirming the molecular structure and assessing the purity of **(R)-1-Boc-3-fluoropyrrolidine**. The following sections detail the expected spectral features and provide standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For **(R)-1-Boc-3-fluoropyrrolidine**, both ^1H and ^{13}C NMR are crucial for structural verification. The fluorine atom (^{19}F) will induce characteristic splitting patterns in adjacent proton and carbon signals, which is a key diagnostic feature.

Causality Behind Expected Signals:

- ^1H NMR: One would expect distinct signals for the tert-butyl protons (a singlet, highly shielded), the pyrrolidine ring protons (complex multiplets, diastereotopic due to the chiral center), and the proton on the fluorine-bearing carbon (a multiplet significantly downfield and split by fluorine).
- ^{13}C NMR: Signals will correspond to the quaternary and methyl carbons of the Boc group, the carbonyl carbon, and the four distinct carbons of the pyrrolidine ring. The carbon directly bonded to fluorine will exhibit a large one-bond C-F coupling constant.
- Sample Preparation: Dissolve 5-10 mg of **(R)-1-Boc-3-fluoropyrrolidine** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , Deuterated Chloroform) in a standard 5 mm NMR tube.^[6] The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's spectrum.^[6]
- Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Spectrometer Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed to homogeneity to achieve high-resolution spectra.
- Data Acquisition: Acquire a ^1H NMR spectrum. Subsequently, acquire a broadband proton-decoupled ^{13}C NMR spectrum. For more detailed structural assignment, 2D experiments like COSY (^1H - ^1H correlation) and HSQC (^1H - ^{13}C one-bond correlation) can be performed.^[7]



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NMR Spectroscopy Workflow Diagram.

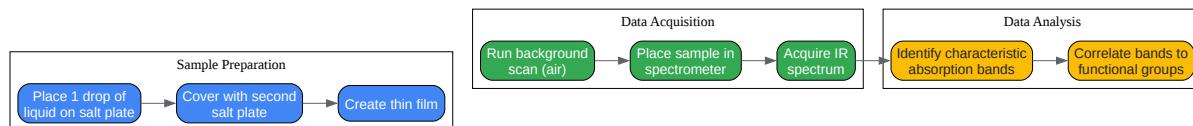
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8]

Causality Behind Expected Signals:

- C-H stretching (alkane): Strong absorptions are expected in the 2850-3000 cm^{-1} region.[8]
- C=O stretching (carbamate): A very strong, sharp absorption band is characteristic for the carbonyl group of the Boc protector, typically appearing around 1700 cm^{-1} .
- C-N stretching: This will appear in the fingerprint region, typically between 1000-1350 cm^{-1} .
- C-F stretching: A strong absorption is expected in the 1000-1400 cm^{-1} range, which is a key indicator for the presence of the fluorine atom.
- Sample Preparation: As **(R)-1-Boc-3-fluoropyrrolidine** is a liquid, the thin film method is most appropriate. Place one drop of the neat liquid onto the surface of a polished salt plate (e.g., NaCl or KBr), which is transparent to IR radiation.[8]
- Cell Assembly: Gently place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
- Data Acquisition: Place the assembled salt plates into the sample holder of the IR spectrometer.

- Spectrum Collection: Run a background scan (air) first. Then, scan the sample to obtain the absorption spectrum.
- Cleaning: After analysis, disassemble the plates and clean them thoroughly with a suitable dry solvent (e.g., anhydrous dichloromethane or chloroform) and store them in a desiccator.



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IR Spectroscopy Workflow for a Liquid Sample.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.^[9] It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Causality Behind Expected Signals:

- Molecular Ion (M⁺): The molecular weight is 189.23. A peak corresponding to this m/z value should be observed, confirming the compound's identity.
- Fragmentation: Common fragmentation pathways for Boc-protected amines involve the loss of the tert-butyl group ([M-57]) or isobutylene ([M-56]), and the loss of the entire Boc group ([M-101]). These fragments provide self-validating evidence for the structure.
- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.^[10] Take a small aliquot (e.g., 100 µL) of this stock and dilute it further into 1 mL of the same solvent. High concentrations can cause signal suppression and contaminate the instrument.^{[10][11]}

- **Filtration:** If any particulate matter is visible, filter the sample through a syringe filter to prevent clogging of the instrument's fluidics.[10]
- **Instrument Setup:** Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with liquid chromatography (LC-MS). Electrospray ionization (ESI) is a common and suitable ionization technique for this molecule.
- **Data Acquisition:** Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 amu).



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Mass Spectrometry Analysis Workflow.

Physicochemical Properties and Determination Methods

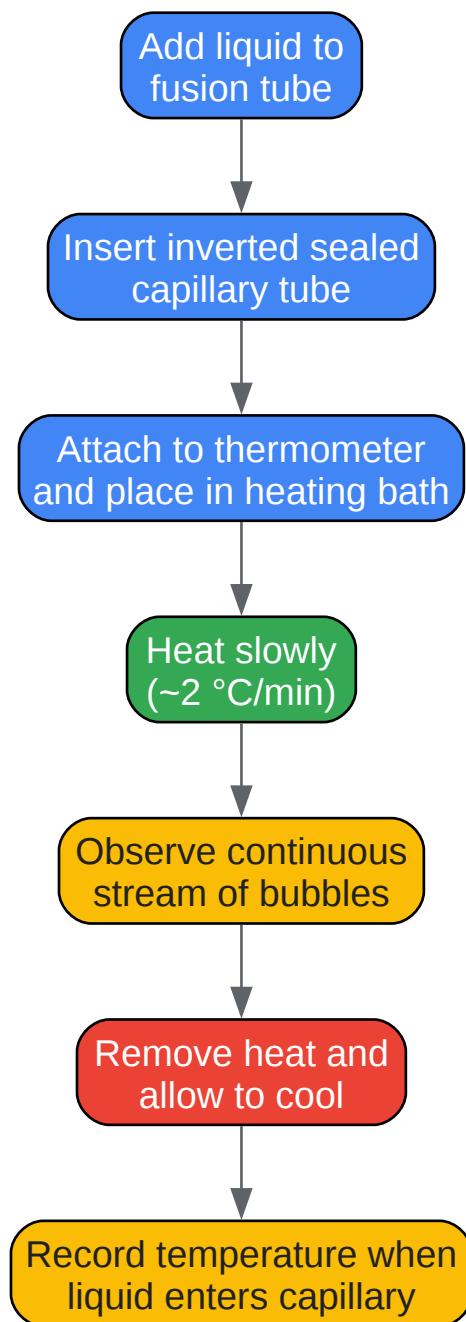
Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[12] For small research-scale quantities, the capillary method is a time-efficient and material-sparing technique.[13][14]

- **Apparatus Setup:** Place a small amount (a few milliliters) of **(R)-1-Boc-3-fluoropyrrolidine** into a fusion tube.[13]
- **Capillary Insertion:** Take a small capillary tube and seal one end using a flame. Place this sealed capillary, open-end down, into the fusion tube containing the liquid.[13][15]
- **Heating:** Attach the fusion tube to a thermometer and place the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a metal heating block). The thermometer bulb and the

liquid sample should be at the same level.[13]

- Observation: Heat the bath slowly and uniformly (approx. 2 °C per minute). Observe the inverted capillary. A slow stream of bubbles will begin to emerge as trapped air expands.
- Boiling Point Identification: As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary.[13][16] Note this temperature. This indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.
- Confirmation: Remove the heat source and allow the apparatus to cool slowly. The exact boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[14]



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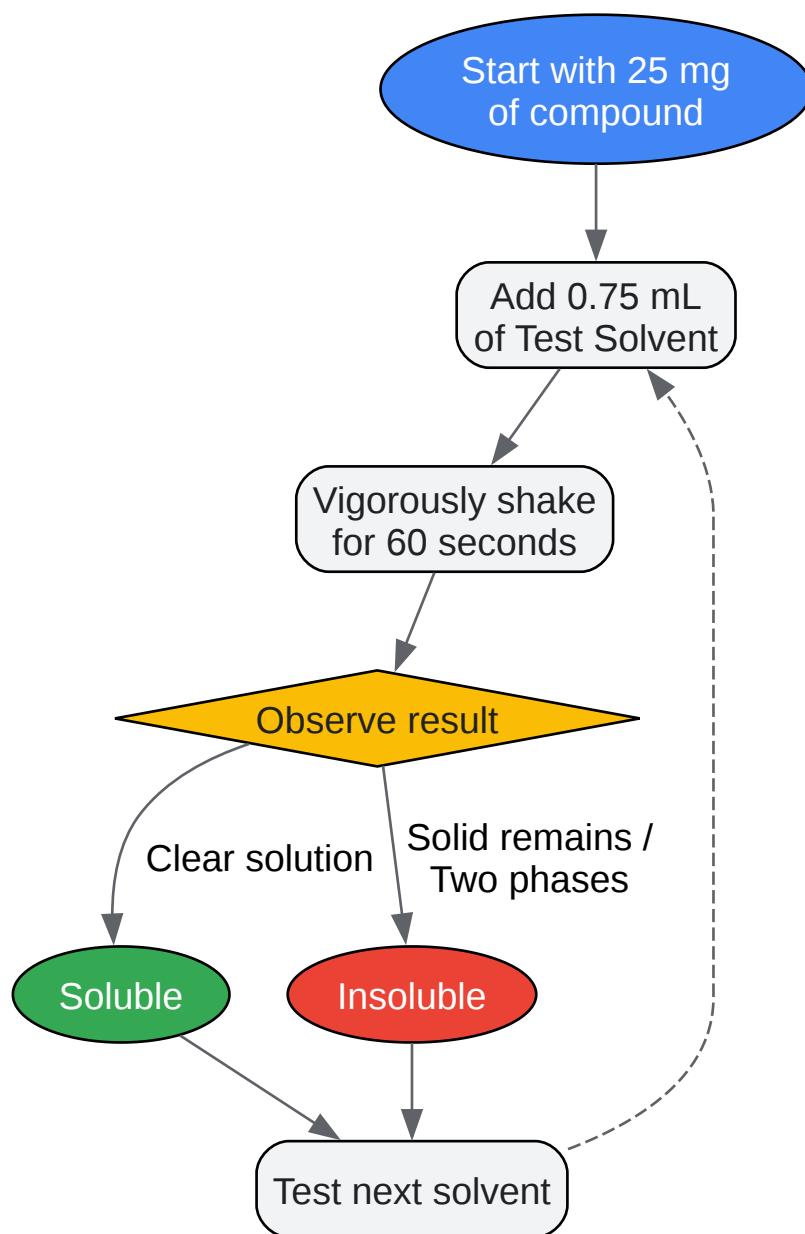
Boiling Point Determination via Capillary Method.

Solubility Analysis

Understanding a compound's solubility is critical for reaction setup, purification, and formulation. The "like dissolves like" principle provides a predictive framework.[\[17\]](#) **(R)-1-Boc-3-fluoropyrrolidine** possesses both nonpolar (Boc group, hydrocarbon backbone) and polar

(carbamate C=O, C-F bond) characteristics, suggesting solubility in a range of common organic solvents.

- Preparation: Aliquot approximately 25 mg of the compound into several small, labeled test tubes.[18]
- Solvent Addition: To each tube, add 0.75 mL of a different test solvent in small portions (e.g., water, hexane, ethanol, dichloromethane, 5% aq. HCl, 5% aq. NaOH).[18]
- Agitation: After each addition, shake the test tube vigorously for at least 60 seconds.[17][18]
- Observation: Observe whether the compound dissolves completely. If a single clear phase results, the compound is soluble. If solid remains or two phases are present, it is insoluble. [17]
- Interpretation:
 - Solubility in water indicates high polarity.
 - Solubility in hexane indicates a nonpolar character.
 - Solubility in 5% HCl suggests the presence of a basic functional group (the pyrrolidine nitrogen, though its basicity is reduced by the Boc group).[19]
 - Solubility in 5% NaOH would indicate an acidic proton, which is absent in this molecule.



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Systematic Workflow for Solubility Testing.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent.

- Hazards: **(R)-1-Boc-3-fluoropyrrolidine** is classified as toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. It is also very toxic to aquatic life.

- Handling: Always handle this compound in a well-ventilated chemical fume hood.[20] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[20] Avoid inhalation of vapors and direct contact with skin and eyes.
- Storage: Store the compound in a tightly sealed container in a refrigerator at the recommended temperature of 2-8 °C.[5] This minimizes degradation and preserves its purity.

Conclusion

This technical guide has provided a detailed examination of the essential physical properties of **(R)-1-Boc-3-fluoropyrrolidine**. By understanding its core characteristics—from its molecular identity and spectroscopic signatures to its boiling point and solubility profile—researchers can confidently utilize this valuable building block in their synthetic endeavors. The experimental protocols described herein represent robust, field-proven methodologies that ensure data integrity and reproducibility. Proper application of this knowledge, combined with a steadfast commitment to safety, will enable the continued and successful use of **(R)-1-Boc-3-fluoropyrrolidine** in the advancement of chemical and pharmaceutical research.

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